5-Ethynyl-2,2'-bipyridine

Organometallic Chemistry Cluster Synthesis Ruthenium

Choose 5-Ethynyl-2,2'-bipyridine for unmatched performance in metal-organic synthesis. Unlike the 4-ethynyl isomer, this 5-substituted ligand achieves a 55% product yield in Ru₃ cluster assembly—a 2.5× improvement over the 22% yield obtained with the positional isomer. The terminal alkyne enables high-yielding CuAAC click reactions, while the bipyridine core chelates transition metals. Proven in Ir(III) emitters (Φ=10.2%) and heterometallic Pt–M/Au–Ln arrays. Insist on this specific substitution pattern to ensure experimental fidelity and reproducibility.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 162318-34-5
Cat. No. B170337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2,2'-bipyridine
CAS162318-34-5
Synonyms5-Ethynyl-2,2'-bipyridine
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H
InChIKeyRQXYJBJCQSECMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2,2'-bipyridine: Bifunctional Ligand and Building Block for Organometallic Architectures


5-Ethynyl-2,2'-bipyridine (CAS 162318-34-5) is a heterocyclic organic compound and a functionalized derivative of 2,2'-bipyridine, characterized by a terminal ethynyl group (-C≡CH) at the 5-position . With a molecular weight of 180.21 g/mol , it is a solid with a melting point of 87-89 °C, typically stored at 2-8°C . Its dual functionality—a 'hard' bipyridine N-donor and a 'soft' ethynyl C-donor—establishes it as a strategic building block for constructing complex, multicomponent metal-organic systems [1].

Why 5-Ethynyl-2,2'-bipyridine Cannot Be Replaced by Generic or Other 2,2'-Bipyridine Analogs


The precise position and nature of the ethynyl group on the bipyridine ring critically govern its reactivity, structural outcomes, and ultimate performance in end-use applications, rendering generic substitution a significant risk to experimental fidelity. Simply using unsubstituted 2,2'-bipyridine, a halogenated analog (e.g., 5-bromo- or 5-iodo-), or even a positional isomer (e.g., 4-ethynyl-2,2'-bipyridine) fails to provide the same structural and electronic attributes. For instance, the 5-ethynyl group serves as a specific conjugation pathway and a reaction handle for 'click' chemistry [1], enabling unique coordination modes [2] and predictable yields in cluster formation, which are not observed with other substitution patterns [3]. Substituting a 5-iodo precursor for 5-ethynyl in a Sonogashira coupling step would alter the entire synthetic sequence and likely the reaction yields and product purity . The quantifiable differences detailed below substantiate why this specific building block is often indispensable for achieving a desired result.

Quantitative Evidence: Why 5-Ethynyl-2,2'-bipyridine Outperforms Its Analogs in Key Dimensions


Cluster Synthesis: Superior Yield vs. 4-Ethynyl Isomer

In a head-to-head comparison under identical conditions, the reaction of [Ru3(CO)10(μ-dppm)] with 5-ethynyl-2,2'-bipyridine yields the desired Ru3C2 cluster (5) in 55% yield, whereas the analogous reaction with 4-ethynyl-2,2'-bipyridine produces the corresponding cluster (4) in only 22% yield [1]. This demonstrates a substantial and quantifiable difference in synthetic efficiency favoring the 5-substituted isomer.

Organometallic Chemistry Cluster Synthesis Ruthenium

Electronic Communication: The Cost of Using the 5-Ethynyl Isomer vs. 4-Ethynyl

A comparative study on mixed-valence diruthenium complexes reveals that electronic communication between metal centers is quantifiably diminished when using a 5-ethynyl-2,2'-bipyridyl bridge compared to the 4-ethynyl isomer. The electronic coupling parameter (H_ab) was measured to be 17 cm⁻¹ for the 5-ethynyl-bridged complex [1]. This represents a quantifiable trade-off, where the 5-substitution pattern offers a different electronic coupling profile than the 4-substituted analog [2].

Electron Transfer Mixed-Valence Complexes Bipyridine

Luminescence Performance: High Quantum Yield in Iridium(III) Complexes

When incorporated into the first coordination sphere of iridium(III) complexes, 5-ethynyl-2,2'-bipyridine supports metal-to-ligand charge transfer (MLCT) emission with a high quantum yield of up to 10.2% at room temperature [1]. The excited state lifetimes for these complexes range from 1.4 to 2.9 μs [1]. This performance is part of a class-level inference for ethynyl-functionalized bipyridines, where the ethynyl group plays a key role in tuning photophysical properties, contrasting with non-alkynyl-substituted or differently substituted bipyridine ligands [2].

Phosphorescence OLED Materials Iridium

Synthetic Utility: Defined Chemical Transformations Enabled by the 5-Ethynyl Group

The terminal alkyne of 5-ethynyl-2,2'-bipyridine enables highly specific, high-yielding reactions that are not possible with halogenated or unsubstituted analogs. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was an efficient method to decorate Pt(II) complexes in high yields [1]. The successful synthesis from 5-methyl-2,2'-bipyridine via a Corey-Fuchs olefination and hydrolysis provides a well-defined, multi-step route [2]. While precise yields for each step may not be fully detailed in all sources, this established route contrasts sharply with the direct use of halogenated precursors (e.g., 5-bromo or 5-iodo) for other coupling reactions, which would require a different set of reagents and conditions [3].

Click Chemistry Sonogashira Coupling Post-Functionalization

Recommended Application Scenarios for 5-Ethynyl-2,2'-bipyridine Based on Quantitative Performance Data


Synthesis of Ruthenium-Based Organometallic Clusters

For researchers synthesizing ruthenium clusters like [Ru3(μ-H)(μ3-C2bpy)(CO)7(dppm)], 5-ethynyl-2,2'-bipyridine is the superior ligand choice. It delivers a 55% product yield, a substantial 2.5-fold improvement over the 22% yield achieved with the 4-ethynyl isomer under identical conditions [1]. This scenario is directly supported by head-to-head comparative data.

Development of Phosphorescent Iridium(III) Complexes for OLEDs and Sensors

In the design of cyclometalated iridium(III) complexes for light-emitting applications, 5-ethynyl-2,2'-bipyridine can serve as an ancillary ligand to achieve high quantum yields. It has been shown to support phosphorescent emission with quantum yields up to 10.2% and microsecond lifetimes (1.4–2.9 μs) [1]. This performance is part of a class of ethynyl-functionalized bipyridines used to fine-tune excited state properties [2].

Constructing Multimetallic Supramolecular Architectures via 'Tinkertoy' Approach

5-Ethynyl-2,2'-bipyridine is ideal for stepwise construction of heterometallic complexes using the 'Tinkertoy' approach. Its bifunctional nature—chelating bipyridine for one metal and terminal ethynyl for another—allows for sequential and orthogonal metal coordination [1]. This capability is evidenced by its successful use in creating Pt–M (M = Re, Ru, Gd) [2] and Au-Ln (Ln = Nd, Eu, Er, Yb) [3] heteronuclear arrays.

Post-Functionalization of Metal Complexes via Click Chemistry

This compound is a key building block for post-synthetically modifying metal complexes using high-yielding 'click' reactions. The terminal alkyne group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the decoration of luminescent Pt(II) complexes [1]. This provides a modular pathway to introduce diverse functional groups (e.g., targeting vectors, dyes) onto a stable metal-ligand core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Ethynyl-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.